molecular formula C11H14FNO B12951796 (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

Cat. No.: B12951796
M. Wt: 195.23 g/mol
InChI Key: HBQVISFWYXWEDV-JTQLQIEISA-N
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Description

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a 5-fluoro-2-methoxyphenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and (S)-pyrrolidine.

    Key Reactions: The key steps may include nucleophilic addition, reduction, and cyclization reactions.

    Reaction Conditions: Common reagents and conditions include the use of reducing agents like sodium borohydride, solvents such as ethanol or methanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, such as temperature control, pressure regulation, and continuous flow systems.

    Purification: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the compound’s application. For example, in medicinal chemistry, it may interact with specific receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine: The enantiomer of the compound with similar but distinct properties.

    2-(5-Fluoro-2-methoxyphenyl)pyrrolidine: The racemic mixture of the compound.

    2-(5-Fluoro-2-methoxyphenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness can be crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2S)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3/t10-/m0/s1

InChI Key

HBQVISFWYXWEDV-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)F)[C@@H]2CCCN2

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CCCN2

Origin of Product

United States

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